2,3-Dichloro-6-nitrophenol
Overview
Description
2,3-Dichloro-6-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It is a derivative of phenol, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that nitrophenolic compounds, such as 2,3-dichloro-6-nitrophenol, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
The mode of action of this compound involves a series of reactions. It is suggested that the nitro group in the compound undergoes a series of transformations, including nitration and conversion to an amine . The chlorine atoms in the compound also play a crucial role in its reactivity .
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. One of the key steps is the conversion of the nitro group to an amine, which is a part of the 1,2,4-benzenetriol pathway . Another important pathway is the electrophilic substitution, which results in the formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol .
Result of Action
The result of the action of this compound is the transformation of the compound into various byproducts, including 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol . These byproducts can have different biological activities and can influence various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of sunlight can accelerate the degradation of the compound . Additionally, the presence of other organic compounds can also influence the degradation process .
Biochemical Analysis
Cellular Effects
Nitrophenolic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitrophenolic compounds can undergo various reactions, including electrophilic substitution, hydroxylation, and nitration
Temporal Effects in Laboratory Settings
It has been observed that the formation of nitrophenolic compounds can be accelerated with ultraviolet light or with increasing nitrite levels .
Metabolic Pathways
Nitrophenolic compounds can be formed by the reaction of natural organic matter and nitrite in sunlit waters
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-nitrophenol can be synthesized through the nitration of 1,2,3-trichlorobenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring makes it susceptible to nucleophilic attack. Common nucleophiles include hydroxide ions (OH-) and amines.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The phenolic hydroxyl group (-OH) can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols or anilines.
Reduction: 2,3-Dichloro-6-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2,3-Dichloro-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with therapeutic benefits.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,3-Dichloro-6-nitrophenol can be compared with other similar compounds, such as:
2,4-Dichloro-6-nitrophenol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2,3-Difluoro-6-nitrophenol:
2,6-Dichloro-4-nitrophenol: Different substitution pattern affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties and applications.
Properties
IUPAC Name |
2,3-dichloro-6-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMPHKDBJQBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.